molecular formula C63H62N2O6 B1666003 Amitriptyline embonate CAS No. 17086-03-2

Amitriptyline embonate

Cat. No.: B1666003
CAS No.: 17086-03-2
M. Wt: 943.2 g/mol
InChI Key: HBFZQWHVSYYTGA-UHFFFAOYSA-N
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Scientific Research Applications

Amitriptyline embonate has a wide range of scientific research applications:

Mechanism of Action

Amitriptyline may work by increasing the synaptic concentration of serotonin and/or norepinephrine in the central nervous system by inhibition of their reuptake by the presynaptic neuronal membrane pump . It promotes neuronal activity by blocking the membrane pump mechanism which is responsible for the absorption of serotonin and norepinephrine in serotonergic and adrenergic neurons .

Safety and Hazards

Common side effects of Amitriptyline may include dry mouth, vision changes, sleepiness (sedation), tiredness, appetite or weight changes, constipation, diarrhea, nausea, vomiting, upset stomach, mouth pain, unusual taste, black tongue, urinating less than usual, breast swelling (in men or women), lower sex drive, impotence, or difficulty having an orgasm . Serious side effects may include signs of a blood clot, unusual thoughts or behavior, a light-headed feeling, chest pain or pressure, confusion, hallucinations, a seizure, painful or difficult urination, severe constipation, easy bruising, unusual bleeding, or fever .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amitriptyline embonate involves several steps, starting from the basic structure of amitriptyline. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the quality and yield of the final product. The production process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

Amitriptyline embonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Amitriptyline embonate is compared with other tricyclic antidepressants such as:

Uniqueness

This compound is unique due to its specific combination of efficacy in treating both depression and various pain syndromes, along with its distinct side effect profile .

Properties

CAS No.

17086-03-2

Molecular Formula

C63H62N2O6

Molecular Weight

943.2 g/mol

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine

InChI

InChI=1S/C23H16O6.2C20H23N/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-12H,7,13-15H2,1-2H3

InChI Key

HBFZQWHVSYYTGA-UHFFFAOYSA-N

SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

50-48-6 (Parent)
130-85-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amitriptyline Embonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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